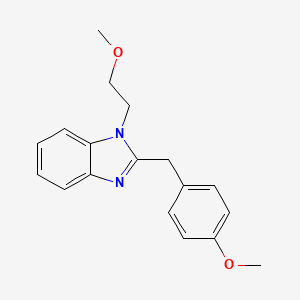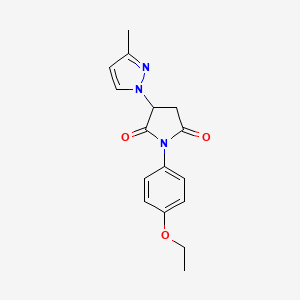![molecular formula C20H24N2O4S B4385790 2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4385790.png)
2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide
Vue d'ensemble
Description
2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPA belongs to the class of sulfonamide compounds and is known to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of MPPA is not fully understood. However, it is believed that MPPA exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in the inflammatory and cancer pathways. MPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. MPPA has also been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPPA has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MPPA has also been shown to induce cell death in cancer cells by activating the apoptotic pathway. Furthermore, MPPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high purity and high yield. MPPA is also a potent inhibitor of COX-2 and HDAC, making it a useful tool for studying the inflammatory and cancer pathways. However, MPPA has some limitations for lab experiments. It is a sulfonamide compound, which can be toxic to cells at high concentrations. Furthermore, the mechanism of action of MPPA is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of MPPA. One direction is to further elucidate the mechanism of action of MPPA. This will help to better understand how MPPA exerts its therapeutic effects and may lead to the development of more potent and selective inhibitors of COX-2 and HDAC. Another direction is to study the potential use of MPPA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the development of MPPA derivatives with improved pharmacological properties may lead to the development of novel therapeutics for a variety of diseases.
Applications De Recherche Scientifique
MPPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. MPPA has also been shown to exhibit anti-cancer and anti-tumor properties by inducing cell death in cancer cells. Furthermore, MPPA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-14-18(27(24,25)22-12-6-3-7-13-22)10-11-19(16)26-15-20(23)21-17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVGJUXKQWHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4385716.png)
![methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4385722.png)

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4385727.png)



![ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385748.png)
![2-[(3-fluorophenyl)(methylsulfonyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4385761.png)
![4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4385777.png)
![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)

![N-ethyl-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4385797.png)
![2,3,3,6,6,7-hexamethyl-3,6-dihydropyrrolo[3,2-g]indole](/img/structure/B4385805.png)